Cas no 16434-48-3 ((2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate)

16434-48-3 structure
Nombre del producto:(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate Propiedades químicas y físicas
Nombre e identificación
-
- (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate
- [(2R,3R,4S)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
- 2-C-METHYL-1,3,5-TRI- O –BENZOYL-Α- D - RIBOFURANOSIDE
- 2-C-methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranos
- 2-C-Methyl-1,3,5-tri-O Cbenzoyl-
- A-D-ribofuranoside
- Ribofuranose,2-C-methyl-, 1,3,5-tribenzoate, a-D- (8CI)
- C-2-METHYL-1,3,5-TRIBENZOYL-A-D-ARABINOFURANOSE
- 1,3,5-Tri-O-benzoyl-2C-Methyl-α-D-ribofuranoside
- 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside
- 2-C-Methyl-1,3,5-tri-O–benzoyl-α-D-ribofuranoside
- 2-C-METHYL-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE
- C-2-METHYL-1,3,5-TRIBENZOYL-ALPHA-D-ARABINOFURANOSE
- 2-C-METHYL-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSIDE
- alpha-D-Ribofuranose, 2-C-methyl-, 1,3,5-tribenzoate
- (2R,3R,4R,5R)-4-(BENZOYLOXY)-5-[(BENZOYLOXY)METHYL]-3-HYDROXY-3-METHYLOXOLAN-2-YL BENZOATE
- SCHEMBL5682469
- [(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
- 16434-48-3
-
- Renchi: 1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1
- Clave inchi: ZPFLNAMPENZJSE-UHFFFAOYSA-N
- Sonrisas: C(OC1C(O)(C)C(OC(=O)C2C=CC=CC=2)C(COC(=O)C2C=CC=CC=2)O1)(=O)C1C=CC=CC=1
Atributos calculados
- Calidad precisa: 476.14700
- Masa isotópica única: 476.147
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 10
- Complejidad: 736
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 4
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.4
- Superficie del Polo topológico: 108A^2
Propiedades experimentales
- PSA: 108.36000
- Logp: 3.40190
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate Literatura relevante
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
16434-48-3 ((2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate) Productos relacionados
- 1998920-59-4(Butanamide, 2-bromo-N-[(1R)-1-phenylpropyl]-)
- 1955520-42-9(1-Cyclopropylpiperidine-4-carboxylic acid, trifluoroacetic acid)
- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)
- 1804881-63-7(Methyl 4-chloromethyl-5-cyano-2-methoxyphenylacetate)
- 1642857-58-6(3-(Naphthalen-2-yloxy)propyl acrylate)
- 59156-55-7(Methyl3-(4-Nitrophenyl)-3-oxopropionate)
- 2172026-26-3(3-{N-ethyl-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylpropanamido}propanoic acid)
- 120081-31-4(2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-ol)
- 1803882-91-8(Ethyl 4-bromo-3-(3-bromopropanoyl)phenylacetate)
- 1804462-14-3(Methyl 2-chloro-3-(difluoromethyl)-5-hydroxypyridine-6-acetate)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16434-48-3)2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

Pureza:98%
Cantidad:Company Customization
Precio ($):Informe